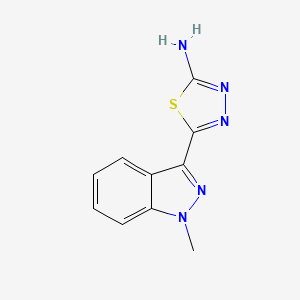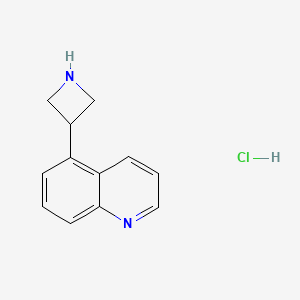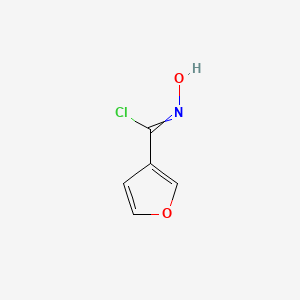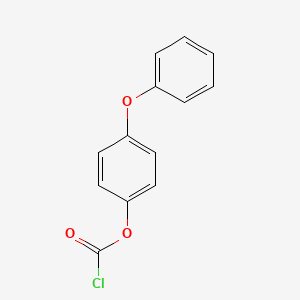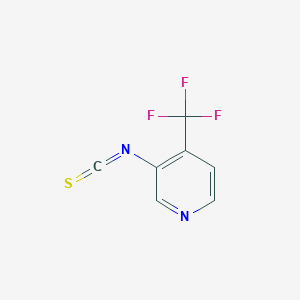![molecular formula C8H11NO2 B13695161 2-Acetyl-2-azaspiro[3.3]heptan-6-one](/img/structure/B13695161.png)
2-Acetyl-2-azaspiro[3.3]heptan-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Acetyl-2-azaspiro[3.3]heptan-6-one is a spirocyclic compound characterized by a unique structure where a nitrogen atom is incorporated into a spiro ring system.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-2-azaspiro[3.3]heptan-6-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of diisopropyl malonate with 2-phenyl-5,5-di(bromomethyl)-1,3-dioxane in the presence of sodium hydride (NaH) in dry dimethylformamide (DMF) at temperatures below 70°C . The reaction proceeds through a series of steps, including nucleophilic substitution and ring closure, to form the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-Acetyl-2-azaspiro[3.3]heptan-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as m-chloroperoxybenzoic acid (MCPBA) to form epoxides.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts to modify the functional groups.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or other reactive sites within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include MCPBA for oxidation, hydrogen gas with palladium on carbon (Pd/C) for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with MCPBA yields epoxides, while reduction with hydrogen gas produces reduced derivatives .
Aplicaciones Científicas De Investigación
2-Acetyl-2-azaspiro[3.3]heptan-6-one has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-Acetyl-2-azaspiro[3.3]heptan-6-one involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows for unique binding interactions with enzymes and receptors, potentially leading to modulation of their activity . The compound’s ability to form stable complexes with biological targets makes it a valuable tool in medicinal chemistry .
Comparación Con Compuestos Similares
Similar Compounds
2-Oxa-6-azaspiro[3.3]heptane: This compound shares a similar spirocyclic structure but contains an oxygen atom instead of an acetyl group.
2-Azaspiro[3.3]heptane-derived amino acids: These compounds are structurally related and have applications in the design of peptidomimetic drugs.
Uniqueness
2-Acetyl-2-azaspiro[3.3]heptan-6-one is unique due to its specific acetyl group, which imparts distinct chemical properties and reactivity compared to other spirocyclic compounds. This uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C8H11NO2 |
|---|---|
Peso molecular |
153.18 g/mol |
Nombre IUPAC |
2-acetyl-2-azaspiro[3.3]heptan-6-one |
InChI |
InChI=1S/C8H11NO2/c1-6(10)9-4-8(5-9)2-7(11)3-8/h2-5H2,1H3 |
Clave InChI |
IRFXUQQZIJXPNM-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N1CC2(C1)CC(=O)C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


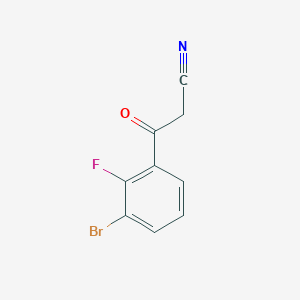
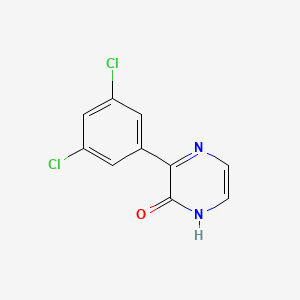
![2-butyl-6-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B13695093.png)
![7-Bromo-3,4-dihydro-1H-benzo[c]azepine-1,5(2H)-dione](/img/structure/B13695097.png)
